molecular formula C16H20ClNO4 B051594 trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 851484-56-5

trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B051594
CAS No.: 851484-56-5
M. Wt: 325.79 g/mol
InChI Key: NSBYJYHHDUOADW-QWHCGFSZSA-N
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Description

Trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and a carboxylic acid functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of an intermediate compound, often using carbon dioxide or a carboxylating reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the chlorophenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols or on the chlorophenyl group to remove the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, while the chlorophenyl group can participate in various binding interactions. The carboxylic acid group may form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

    trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a fluorine atom instead of chlorine.

    trans-1-(Tert-butoxycarbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for specific binding interactions in biological systems.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYJYHHDUOADW-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005570
Record name 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851485-00-2
Record name 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

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